Cholecystokinin Octapeptide (1-6) (desulfated)

Descripción general

Descripción

Cholecystokinin Octapeptide (1-6) (desulfated) is a synthetic peptide derived from cholecystokinin, a hormone found in the gastrointestinal system. This compound is a desulfated version of the octapeptide fragment of cholecystokinin, which plays a crucial role in stimulating the digestion of fats and proteins. It is primarily used in scientific research to study various physiological and biochemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cholecystokinin Octapeptide (1-6) (desulfated) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of Cholecystokinin Octapeptide (1-6) (desulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Cholecystokinin Octapeptide (1-6) (desulfated) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse oxidation, restoring methionine residues to their original state.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.

Major Products Formed

Oxidation: Methionine sulfoxide derivatives.

Reduction: Restored methionine residues.

Substitution: Modified peptides with altered amino acid sequences.

Aplicaciones Científicas De Investigación

Case Study: Delayed Neurocognitive Recovery

A study conducted on aged mice demonstrated that administration of CCK-8 significantly improved cognitive functions as measured by the Morris water maze and fear conditioning tests. The findings suggest that CCK-8 could serve as a potential therapeutic target for preventing or treating dNCR in elderly surgical patients .

Role in Digestion

CCK-8 is known to stimulate pancreatic exocrine secretion, gallbladder contraction, and intestinal motility. These functions are critical for effective digestion and nutrient absorption. The desulfated form of CCK-8 retains these biological activities, making it relevant for studies focused on digestive health .

Application in Gastroenterology

Research indicates that CCK-8 can be utilized in understanding various gastrointestinal disorders. Its ability to modulate gastric emptying and bile secretion positions it as a candidate for therapeutic interventions in conditions like gastroparesis or gallbladder dysfunction.

Obesity and Metabolic Disorders

CCK-8 has been studied for its appetite-suppressing effects. By acting on the central nervous system, it can influence satiety signals, making it a potential target for obesity management strategies .

Pain Management

Emerging studies suggest that CCK-8 may also have analgesic properties, particularly in neuropathic pain models. Its interaction with neurotransmitter systems could provide insights into new pain relief therapies .

Summary of Applications

Mecanismo De Acción

Cholecystokinin Octapeptide (1-6) (desulfated) exerts its effects by binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and central nervous system. This binding triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent modulation of adenylate cyclase and phospholipase C. These pathways lead to various physiological responses, such as the stimulation of digestive enzyme secretion and modulation of appetite.

Comparación Con Compuestos Similares

Similar Compounds

Cholecystokinin Octapeptide (sulfated): The sulfated version of the octapeptide has a sulfate group attached to the tyrosine residue, which can alter its biological activity.

Cholecystokinin-33: A longer peptide form of cholecystokinin with 33 amino acids, found in the gastrointestinal system.

Cholecystokinin-58: Another longer form with 58 amino acids, also involved in digestive processes.

Uniqueness

Cholecystokinin Octapeptide (1-6) (desulfated) is unique due to its desulfated nature, which can influence its binding affinity and activity at CCK receptors. This makes it a valuable tool for studying the specific roles of sulfation in cholecystokinin’s biological functions.

Actividad Biológica

Cholecystokinin Octapeptide (1-6) (desulfated), often referred to as CCK-8 (desulfated), is a synthetic analog of the naturally occurring cholecystokinin peptide. This compound is significant in various biological processes, particularly in the gastrointestinal and central nervous systems. The biological activity of CCK-8 (desulfated) has been the subject of extensive research, revealing its impact on neurotransmission, hormonal secretion, and cellular signaling pathways.

CCK-8 (desulfated) primarily interacts with specific receptors in the body, notably CCK-A and CCK-B receptors. These receptors are G-protein coupled receptors that mediate various physiological responses.

- Neurotransmitter Release : CCK-8 has been shown to influence neurotransmitter release in the brain. For instance, studies indicate that it stimulates phosphoinositide turnover in neonatal rat brain cells, leading to increased levels of inositol trisphosphate (InsP3), a key second messenger in cellular signaling pathways .

- Hormonal Secretion : Research has demonstrated that while sulfated forms of CCK promote the secretion of atrial natriuretic peptide (ANP), desulfated CCK-8 has a limited effect on this process. Specifically, desulfated CCK-8 does not significantly enhance ANP secretion compared to its sulfated counterpart .

- Cardiovascular Effects : In isolated perfused rat atria, desulfated CCK-8 did not exhibit the same capacity to induce oxidative stress or influence cardiac dynamics as its sulfated variant. This highlights a potential divergence in biological activity between sulfated and desulfated forms of CCK .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of Cholecystokinin Octapeptide (1-6) (desulfated) compared to its sulfated form:

| Activity | Sulfated CCK-8 | Desulfated CCK-8 |

|---|---|---|

| ANP Secretion | Promotes | Minimal effect |

| Phosphoinositide Turnover | Active | Limited |

| Membrane Depolarization in Neurons | Significant | Minimal |

| Oxidative Stress Induction | Yes | No |

Case Studies and Research Findings

- Neuronal Excitability : A study examining the effects of CCK on cultured spinal neurons found that desulfated CCK-8 induced a small depolarization and decreased membrane conductance, enhancing neuronal excitability. However, this effect was less pronounced compared to responses elicited by glutamate, indicating a distinct mechanism of action for CCK .

- Cardiac Function Studies : In experiments involving isolated rat atria, desulfated CCK-8 did not significantly alter atrial dynamics or induce reactive oxygen species production as observed with sulfated variants. This suggests that desulfation may impair the peptide's ability to engage with cardiovascular signaling pathways effectively .

- Phosphoinositide Dynamics : Research indicated that desulfated CCK-8 could stimulate phosphoinositide turnover but at a reduced efficacy compared to its sulfated counterpart. This finding is critical for understanding how modifications to peptide structure can influence receptor interactions and downstream signaling events .

Propiedades

IUPAC Name |

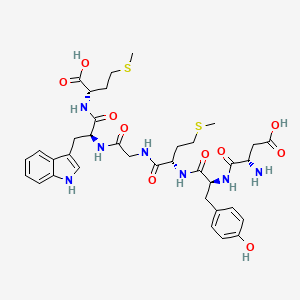

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N7O10S2/c1-54-13-11-26(41-34(50)28(15-20-7-9-22(44)10-8-20)43-32(48)24(37)17-31(46)47)33(49)39-19-30(45)40-29(35(51)42-27(36(52)53)12-14-55-2)16-21-18-38-25-6-4-3-5-23(21)25/h3-10,18,24,26-29,38,44H,11-17,19,37H2,1-2H3,(H,39,49)(H,40,45)(H,41,50)(H,42,51)(H,43,48)(H,46,47)(H,52,53)/t24-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELHPECOPKUHAI-CISYKLKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N7O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.